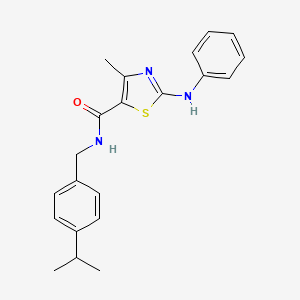
(3S,4R)-4-prop-2-enyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-prop-2-enyloxolan-3-ol is a chemical compound that belongs to the family of oxolanes. It is also known as (S,R)-4-(2-propenyl)oxolane-3-ol, and has a molecular formula of C7H12O2. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-prop-2-enyloxolan-3-ol is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacterial cells, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial growth and replication. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S,4R)-4-prop-2-enyloxolan-3-ol in lab experiments is its antimicrobial and antitumor activity. This makes it a useful tool for investigating the mechanisms of bacterial growth and replication, as well as the development and progression of cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that could be explored in the study of (3S,4R)-4-prop-2-enyloxolan-3-ol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on the identification of new applications for this compound, such as its potential use in the treatment of other diseases. Finally, further studies could be conducted to investigate the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of (3S,4R)-4-prop-2-enyloxolan-3-ol can be achieved through several methods. One of the most commonly used methods is the reduction of 4-(2-propenyl)oxolane-3-one using sodium borohydride in the presence of a catalyst such as nickel or palladium. Another method involves the reduction of 4-(2-propenyl)oxolane-3-one using lithium aluminum hydride.
Applications De Recherche Scientifique
(3S,4R)-4-prop-2-enyloxolan-3-ol has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that this compound has antimicrobial properties, and has been found to be effective against a range of bacterial strains. It has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-prop-2-enyloxolan-3-ol involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the hydroxyl group, formation of the oxirane ring, and introduction of the prop-2-enyl group.", "Starting Materials": [ "2-methyl-1-propanol", "acetic anhydride", "sodium bicarbonate", "prop-2-enylmagnesium bromide", "tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reaction with acetic anhydride to yield the acetate ester", "Step 2: Formation of the oxirane ring by reaction of the acetate ester with sodium bicarbonate and epoxidation with m-chloroperbenzoic acid", "Step 3: Introduction of the prop-2-enyl group by reaction of the oxirane intermediate with prop-2-enylmagnesium bromide in the presence of tetrahydrofuran", "Step 4: Deprotection of the acetate ester by reaction with sodium hydroxide to yield the final product, (3S,4R)-4-prop-2-enyloxolan-3-ol" ] } | |
Numéro CAS |
120871-64-9 |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3R,4S)-4-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-9-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 |
Clé InChI |
DVVPXYBQHQSSCX-BQBZGAKWSA-N |
SMILES isomérique |
C=CC[C@H]1COC[C@@H]1O |
SMILES |
C=CCC1COCC1O |
SMILES canonique |
C=CCC1COCC1O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



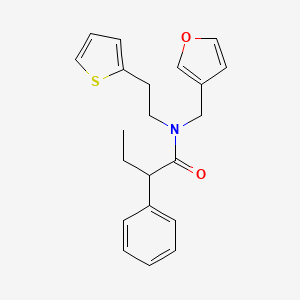
![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
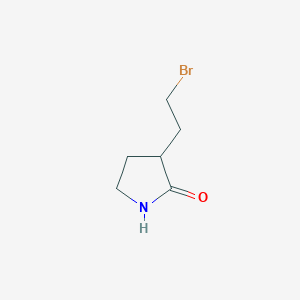
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
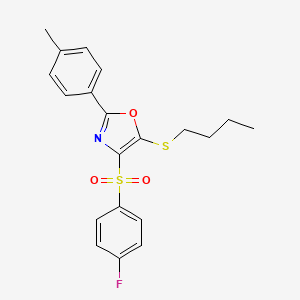
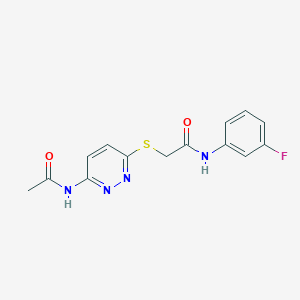
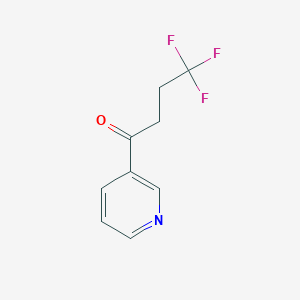
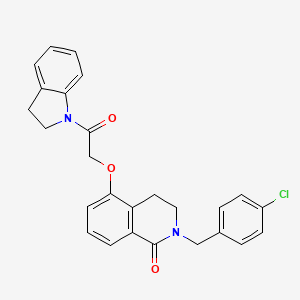
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)


